molecular formula C10H15NO4 B8188840 (1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester

(1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester

Cat. No.: B8188840
M. Wt: 213.23 g/mol
InChI Key: BRSPREXZAGVTCQ-UHFFFAOYSA-N
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Description

(1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester typically involves the reaction of piperidine derivatives with acetic acid and ethyl ester under controlled conditions. The process begins with the preparation of the piperidine derivative, which is then reacted with acetic acid in the presence of a catalyst to form the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control of reaction parameters and efficient production of the compound . The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (1-Methyl-4-oxo-piperidin-3-yl)-oxo-acetic acid ethyl ester involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-(1-methyl-4-oxopiperidin-3-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-3-15-10(14)9(13)7-6-11(2)5-4-8(7)12/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSPREXZAGVTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CN(CCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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